molecular formula C16H18N2O2 B11846498 (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate

Cat. No.: B11846498
M. Wt: 270.33 g/mol
InChI Key: TYTUJJWWBHEKFX-UHFFFAOYSA-N
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Description

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate typically involves the reaction of isoquinoline-3-carboxylic acid with (3-methylpyrrolidin-1-yl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding isoquinoline-3-carboxylate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized to yield compounds with diverse biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable intermediates in organic synthesis.

    Biology: Isoquinoline derivatives have shown promise as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may be explored for similar biological activities.

    Medicine: The unique structure of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate makes it a potential candidate for drug development, particularly in the areas of cancer therapy and neuroprotection.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a simpler structure, used as a precursor in the synthesis of various derivatives.

    Quinoline: A structurally related compound with a nitrogen atom in a different position, known for its antimalarial activity.

    Pyrrolidine: A five-membered nitrogen-containing ring that is a common scaffold in medicinal chemistry.

Uniqueness

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is unique due to the presence of both a pyrrolidine ring and an isoquinoline core in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

(3-methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-12-6-7-18(10-12)11-20-16(19)15-8-13-4-2-3-5-14(13)9-17-15/h2-5,8-9,12H,6-7,10-11H2,1H3

InChI Key

TYTUJJWWBHEKFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)COC(=O)C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

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